

# Application Note: Synthesis of Sulfonimide-Containing Perfluorinated Copolymers (PFIA)

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## Compound of Interest

**Compound Name:** Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

**CAS No.:** 27744-59-8

**Cat. No.:** B1316186

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## Abstract & Technical Scope

This guide details the synthesis of perfluorinated sulfonimide (PFIA) copolymers, a class of advanced ionomers that outperform traditional Perfluorosulfonic Acid (PFSA) materials (e.g., Nafion™) in proton conductivity under low relative humidity (RH) and high-temperature conditions.

**Target Audience:** Materials Scientists, Electrochemists, and Pharmaceutical Process Chemists.

**Primary Application:** Proton Exchange Membranes (PEM) for fuel cells/electrolyzers.

**Secondary Application:** Solid-supported superacid catalysts for drug discovery (e.g., Friedel-Crafts alkylations, protecting group chemistry).

## The "Superacid" Advantage

The core innovation of PFIA lies in the delocalization of the negative charge across the nitrogen atom flanked by two electron-withdrawing sulfonyl groups:

This structure (the bis-sulfonyl imide) possesses a Hammett acidity function (

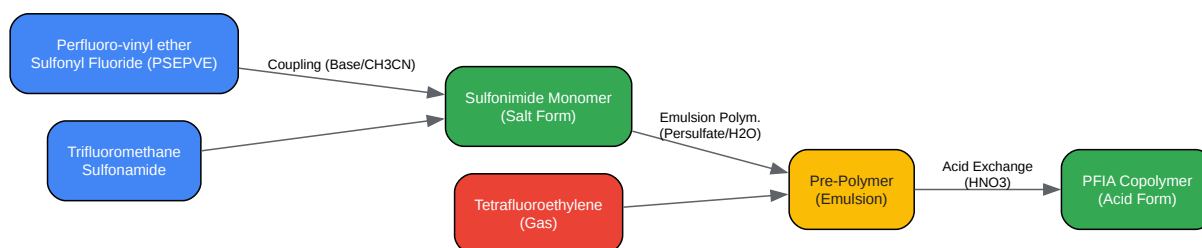
) significantly lower (stronger acid) than the sulfonic acid group found in Nafion. This results in higher proton mobility and improved water retention.

## Chemical Pathway & Mechanism

The synthesis follows a three-stage workflow:

- Monomer Synthesis: Coupling a perfluorinated vinyl ether sulfonyl fluoride with a sulfonamide.
- Emulsion Polymerization: Radical copolymerization with Tetrafluoroethylene (TFE).
- Activation: Ion exchange to the protonated superacid form.

## Workflow Visualization



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Figure 1: Synthetic workflow for PFIA copolymers. Blue nodes represent precursors, Red represents hazardous gaseous monomers, and Green represents stable isolated products.

## Experimental Protocols

### Phase A: Synthesis of the Sulfonimide Monomer

Objective: Convert the standard PSEPVE monomer into the sulfonimide form prior to polymerization. This "pre-functionalization" strategy yields higher purity polymers than post-polymerization modification.

Reagents:

- Perfluoro-2-(2-fluorosulfonyl-ethoxy) propyl-vinyl ether (PSEPVE).[1]

- Trifluoromethanesulfonamide ( ).
- Triethylamine (TEA) or DBU (Base).
- Acetonitrile (Anhydrous).

#### Step-by-Step Protocol:

- Setup: Flame-dry a 500 mL 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
- Dissolution: Charge the flask with (1.05 eq) and anhydrous acetonitrile. Cool to 0°C.
- Base Addition: Add TEA (2.2 eq) dropwise. The solution will warm slightly; maintain <5°C to prevent side reactions.
- Coupling: Add PSEPVE (1.0 eq) dropwise.
- Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 12–16 hours.
  - Mechanism:<sup>[2]</sup><sup>[3]</sup> The sulfonamide anion nucleophilically attacks the sulfonyl fluoride sulfur, displacing fluoride.
- Workup: Rotary evaporate the solvent. Dissolve the residue in DCM and wash with 1M HCl. The organic layer contains the sulfonimide monomer.
- Purification: Distillation under reduced pressure is required to remove unreacted PSEPVE.

## Phase B: Emulsion Copolymerization with TFE

**Safety Warning:** Tetrafluoroethylene (TFE) is explosive and prone to autopolymerization. This step must be performed in a barricaded high-pressure reactor (autoclave) with burst disks.

Reagents:

- Sulfonimide Monomer (from Phase A).
- Tetrafluoroethylene (TFE) gas.
- Ammonium Persulfate (APS) - Initiator.
- Perfluorinated Surfactant (e.g., C4-fluorosurfactant to avoid PFOA).
- Deionized Water (degassed).

#### Step-by-Step Protocol:

- **Emulsification:** In a high-shear mixer, combine the Sulfonimide Monomer (20 wt% solids), surfactant (1 wt%), and water. Homogenize until a stable milky white emulsion is formed.
- **Reactor Charging:** Transfer the emulsion to a 316 stainless steel autoclave. Add APS initiator (0.5 mol% relative to monomer).
- **Inerting:** Cycle vacuum and nitrogen purge (3x) to remove all oxygen (oxygen inhibits radical polymerization).
- **Pressurization:** Charge TFE gas to a pressure of 0.6–0.8 MPa (approx. 6–8 bar).
- **Polymerization:** Heat reactor to 60°C. Stir at 500 RPM.
  - **Pressure Maintenance:** As TFE is consumed, the pressure will drop. Feed TFE continuously to maintain constant pressure.
- **Termination:** After 4–6 hours (or when TFE uptake slows), vent the unreacted TFE (to a scrubber) and cool the reactor.
- **Coagulation:** The resulting latex is coagulated by freezing or adding concentrated  
• Filter the white polymer curds and wash extensively with water.

## Post-Synthesis Processing & Activation

The polymer obtained is likely in the ammonium or amine-salt form. It must be converted to the active superacid form.

- Hydrolysis (If required): If any unreacted sulfonyl fluoride groups remain, boil the polymer in 10% KOH/DMSO:Water (1:1) for 1 hour.
- Acid Exchange: Immerse the polymer membrane or powder in 2M at 80°C for 2 hours. Repeat 3 times with fresh acid.
- Rinsing: Boil in deionized water until the wash water is neutral pH.

## Characterization & Validation

To ensure the synthesis was successful, the following metrics must be met.

Parameter	Method	Target Value (PFIA)	Comparison (Nafion 212)
Ion Exchange Capacity (IEC)	Titration (NaOH)	1.2 – 1.5 meq/g	~0.91 meq/g
Proton Conductivity (80°C, 50% RH)	AC Impedance	> 0.05 S/cm	~0.02 S/cm
Water Uptake	Gravimetric	30 – 50 wt%	~20 wt%
Functional Group Verification	FTIR	Peak @ 1050 cm <sup>-1</sup> ( )	Absent

## Structural Verification (NMR)

The formation of the sulfonimide linkage is confirmed by

F-NMR.

- Target Signal: A shift in the adjacent to the sulfur.
- Precursor (

): +45 ppm (relative to

).

- Product (Imide): The sulfonyl fluoride peak disappears. New peaks for the group on the sulfonamide side appear around -78 ppm.

## Application Note for Drug Development

While primarily used in energy devices, PFIA copolymers are invaluable in pharmaceutical synthesis as Heterogeneous Superacid Catalysts.

- Use Case: Friedel-Crafts Acylation/Alkylation.
- Protocol: Replace liquid superacids (like Triflic Acid or ) with PFIA resin beads (5 mol%).
- Benefit: The catalyst is easily filtered and reused. It avoids the toxic aqueous workup associated with traditional Lewis acids, reducing solvent waste—a key metric in Green Chemistry for pharma.

## References

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- 3M Company. (2015). "Perfluoroimide Acid (PFIA) Ionomers Technical Data Sheet."

Disclaimer: Handling TFE requires specialized high-pressure safety training. Always consult local EHS guidelines before attempting polymerization.

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## Sources

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